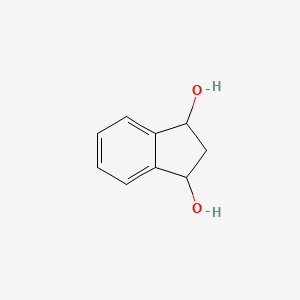

Indane-1,3-diol

Vue d'ensemble

Description

Indane-1,3-diol is an organic compound with the molecular formula C9H10O2. It is a derivative of indane, featuring hydroxyl groups at the 1 and 3 positions of the indane ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Indane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of indane-1,3-dione using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of indane-1,3-dione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a solvent like methanol or ethanol, and the product is purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: Indane-1,3-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indane-1,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can yield this compound derivatives with different substituents.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Indane-1,3-dione.

Reduction: Various this compound derivatives.

Substitution: Ester or ether derivatives of this compound.

Applications De Recherche Scientifique

It appears the query is asking for information on "Indane-1,3-diol," but the search results discuss "Indane-1,3-dione." Indane-1,3-dione is a versatile building block with applications in biosensing, bioactivity, bioimaging, and electronics .

Indane-1,3-Dione Applications

Indane-1,3-dione and its derivatives have a wide range of applications, including:

- Biosensing, bioactivity, and bioimaging Indane-1,3-dione-based structures are used in these applications, showing the structure's versatility .

- Electronics and photopolymerization It is also utilized in electronics and photopolymerization .

- Pharmaceuticals Indanedione structural motifs are found in pharmaceuticals .

- Antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds 1-indanone derivatives have demonstrated potential as antiviral and antibacterial agents .

- Treatment of neurodegenerative diseases They can also be used in the treatment of neurodegenerative diseases .

- Effective insecticides, fungicides, and herbicides Additionally, they can be used as insecticides, fungicides, and herbicides .

- Ion sensing The combination of indane-1,3-dione with an electron donor connected to a crown ether could make the final assembly an interesting structure for ion sensing .

Synthesis of Indane-1,3-Dione

Several methods exist for synthesizing indane-1,3-dione :

- From dialkyl phthalate: Under basic conditions, dialkyl phthalate produces an intermediate that can be hydrolyzed and decarboxylated under acidic conditions to yield indane-1,3-dione .

- By oxidation of indane: Various oxidizing systems, such as N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO), can be used to oxidize indane .

- From 2-ethynylbenzaldehyde: A two-step procedure involves a Cu-catalyzed intramolecular annulation reaction to prepare 3-hydroxy-2,3-dihydro-1H-inden-1-one, followed by oxidation with Jones’ reagent or o-iodoxybenzoic acid (IBX) to obtain indane-1,3-dione .

- From phthalic anhydride: Phthalic anhydride can be converted into indane-1,3-dione using diethyl malonate and montmorillonite KSF clay or ethyl acetoacetate .

Functionalization of Indane-1,3-Dione

- Cyano Groups: Malononitrile can undergo a Knoevenagel reaction with indane-1,3-dione to synthesize dicyano and tetracyano-substituted derivatives .

- bis-Thiazoles and bis-Thiazolidinone: Indane-1,3-dione and its derivatives have been used to synthesize bis-thiazoles, which exhibit antitumor, antibacterial, and anti-inflammatory activities .

- Halogenated Indane-1,3-Diones: Chlorinated indane-1,3-dione derivatives can be designed through AlCl3-promoted acylation of a benzoyl chloride derivative with malonyl chloride .

Reactions Involving Indane-1,3-Dione

- Knoevenagel Reaction: Indane-1,3-dione can undergo Knoevenagel reactions with high reaction yields, especially in highly polar solvents, favoring the precipitation of dyes .

- Claisen-Schmidt Condensation: Crown ether derivatives of indane-1,3-dione can be prepared by Claisen–Schmidt condensation of 2-acetyl-1,3-indandione with appropriate aldehydes .

- Reaction with malononitrile, salicylaldehyde and indane-1,3-dione: 6-amino-7-imino-7H-indeno [2′,1′:5,6]pyrano [3,4-c]chromen-13(13bH)-one can be produced in this reaction .

- Tert-Butylisocyanide Insertion: Indane-1,3-dione derivatives can be formed from 1-(2-bromophenyl)-2-phenylethanone via tert-butylisocyanide insertion, followed by hydrochloric acid hydrolysis .

Mécanisme D'action

The mechanism of action of indane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems, potentially affecting cellular functions and signaling pathways.

Comparaison Avec Des Composés Similaires

Indane-1,3-dione: A closely related compound with ketone groups instead of hydroxyl groups.

Indanone: Another similar compound with a ketone group at the 1-position.

Indanol: A compound with a hydroxyl group at the 1-position.

Uniqueness: Indane-1,3-diol is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogues, making it a versatile compound in both research and industrial applications.

Activité Biologique

Indane-1,3-diol, a derivative of indane-1,3-dione, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its unique structure that allows for various chemical modifications. It serves as a precursor for synthesizing compounds with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, a study reported the synthesis of various 2-arylidine-1H-indene-1,3(2H)-dione derivatives which were evaluated for their tyrosinase inhibitory activities. These compounds showed promising results with IC50 values ranging from 3.55 µM to >100 µM depending on the substituents present (Table 1) .

2. Antibacterial Activity

this compound and its derivatives have been tested against various bacterial strains. A comprehensive review highlighted that several synthesized 1-indanone derivatives exhibited notable antibacterial activity against Escherichia coli and Bacillus subtilis, with some derivatives showing higher potency than others .

3. Anti-inflammatory Properties

The anti-inflammatory effects of this compound derivatives have also been explored. Studies indicate that certain compounds derived from indane-1,3-dione can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Synthesis Methods

This compound can be synthesized through various methods including:

- Hydrogenation of Indane-1,3-Dione : This process involves the reduction of indane-1,3-dione using heterogeneous catalysts like Ru/C to yield this compound .

- Knoevenagel Condensation : This method allows the formation of indane derivatives by reacting indane-1,3-dione with aldehydes or ketones under basic conditions .

Data Table: Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Anticancer Activity

A recent study synthesized a series of indanone derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that several compounds significantly inhibited cell proliferation at low concentrations.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial activity of modified indanones against resistant bacterial strains. The study found that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics.

Propriétés

IUPAC Name |

2,3-dihydro-1H-indene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVTRKZZDKQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.